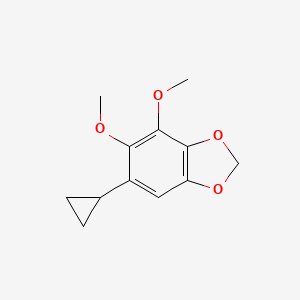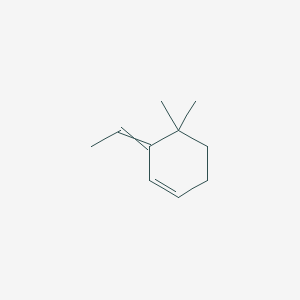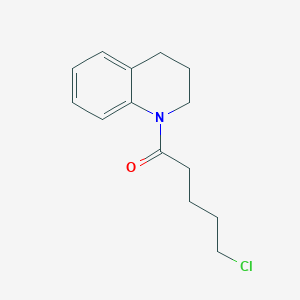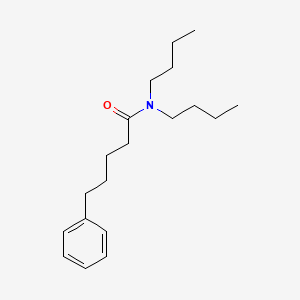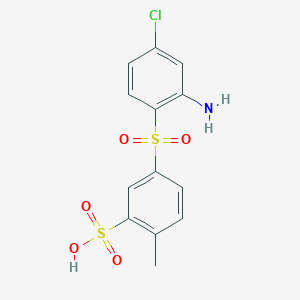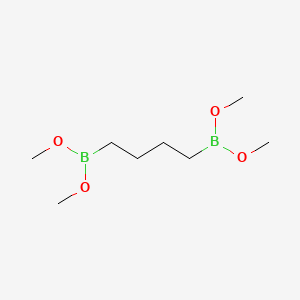
Tetramethyl butane-1,4-diylbisboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl butane-1,4-diylbisboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of boronate groups attached to a tetramethyl butane backbone, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl butane-1,4-diylbisboronate typically involves the reaction of tetramethyl butane-1,4-diol with boronic acid derivatives. One common method is the esterification of tetramethyl butane-1,4-diol with boronic acid in the presence of a dehydrating agent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the diol to the bisboronate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the boronate ester in a more controlled and efficient manner.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl butane-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate groups to boranes.
Substitution: The boronate groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
Tetramethyl butane-1,4-diylbisboronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating the study of biological processes and interactions.
Medicine: Organoboron compounds, including this compound, are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of tetramethyl butane-1,4-diylbisboronate involves the interaction of the boronate groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronate groups undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. In biological systems, the boronate groups can form reversible covalent bonds with diols and other nucleophiles, enabling the labeling and detection of biomolecules.
Comparación Con Compuestos Similares
Tetramethyl butane-1,4-diylbisboronate can be compared with other similar compounds, such as:
Neopentane: A hydrocarbon with a similar tetramethyl butane backbone but without boronate groups.
2,2-Dimethylbutane: Another hydrocarbon with a branched structure but lacking boronate functionality.
2,3-Dimethylbutane: A hydrocarbon isomer with a different branching pattern and no boronate groups.
The uniqueness of this compound lies in its boronate groups, which impart distinct reactivity and functionality compared to these hydrocarbons. The presence of boronate groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
92820-15-0 |
|---|---|
Fórmula molecular |
C8H20B2O4 |
Peso molecular |
201.87 g/mol |
Nombre IUPAC |
4-dimethoxyboranylbutyl(dimethoxy)borane |
InChI |
InChI=1S/C8H20B2O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h5-8H2,1-4H3 |
Clave InChI |
OVSZTGZSXMSPGM-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCB(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



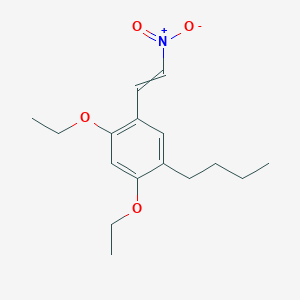
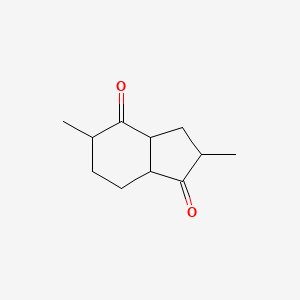
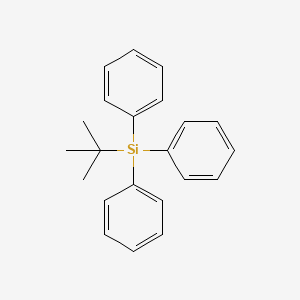
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
methyl}benzoate](/img/structure/B14359060.png)

